![molecular formula C24H20N2O5 B302076 2-Ethoxy-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate](/img/structure/B302076.png)
2-Ethoxy-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate
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Overview
Description
2-Ethoxy-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has been shown to target multiple signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-Ethoxy-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate has minimal toxicity in normal cells and tissues, making it a potentially safe and effective treatment for cancer. It has also been shown to have anti-inflammatory and antioxidant effects, which may have additional health benefits.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Ethoxy-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate in lab experiments is its specificity for cancer cells, which reduces the risk of off-target effects. However, its low solubility and stability may limit its use in certain experiments, and further optimization may be necessary.
Future Directions
For research on 2-Ethoxy-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate include the development of more efficient synthesis methods, optimization of its pharmacokinetic properties, and further exploration of its potential applications in cancer research and other fields. Additionally, combination therapies with other anti-cancer agents may enhance its efficacy and reduce the risk of drug resistance.
Synthesis Methods
The synthesis of 2-Ethoxy-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate involves the reaction of 2-ethoxy-4-nitrophenyl acetate with 2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazine in the presence of a reducing agent. The product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
2-Ethoxy-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
properties
Product Name |
2-Ethoxy-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate |
---|---|
Molecular Formula |
C24H20N2O5 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
[4-[(Z)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-ethoxyphenyl] acetate |
InChI |
InChI=1S/C24H20N2O5/c1-3-29-22-12-16(8-10-21(22)30-15(2)27)14-25-26-24(28)23-13-19-18-7-5-4-6-17(18)9-11-20(19)31-23/h4-14H,3H2,1-2H3,(H,26,28)/b25-14- |
InChI Key |
AQAVDFKQDGCWCU-QFEZKATASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC(=O)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC(=O)C |
Origin of Product |
United States |
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